molecular formula C16H12N2O2 B2783360 2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile CAS No. 1326890-19-0

2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile

Katalognummer B2783360
CAS-Nummer: 1326890-19-0
Molekulargewicht: 264.284
InChI-Schlüssel: FRJPBSOHVIFLPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile, also known as BIBN4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. This compound has been extensively studied for its potential therapeutic applications in the treatment of migraine headaches and other related disorders.

Wirkmechanismus

2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile acts as a competitive antagonist of the CGRP receptor, preventing CGRP from binding to its receptor and initiating downstream signaling pathways. By blocking the CGRP receptor, this compound effectively reduces the release of pro-inflammatory peptides and neurotransmitters, which are thought to contribute to the development of migraine headaches.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce the frequency and severity of migraine headaches in both animal models and human clinical trials. In addition, this compound has been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile is a highly selective antagonist of the CGRP receptor, which makes it an ideal tool for studying the role of CGRP in various physiological and pathological processes. However, the synthesis of this compound can be challenging, and its high potency may require careful dosing and handling to avoid potential toxicity.

Zukünftige Richtungen

There are several potential future directions for research on 2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile and related compounds. One area of interest is the development of more potent and selective CGRP receptor antagonists, which could provide even greater therapeutic benefits for migraine headaches and other related disorders. In addition, further studies are needed to fully understand the mechanisms of action of this compound and its effects on various physiological processes. Finally, the potential applications of this compound in other disease states, such as cardiovascular disease and inflammation, warrant further investigation.

Synthesemethoden

The synthesis of 2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile involves a multi-step process that begins with the condensation of 2-amino-5-nitrobenzonitrile with 2-aminobenzoic acid to form 2-(2-carboxyphenylamino)-5-nitrobenzonitrile. This intermediate is then reduced to the corresponding amine, which is subsequently cyclized to form the benzoxazepine ring. The resulting compound is then further modified to introduce the nitrile group at the 2-position of the benzene ring.

Wissenschaftliche Forschungsanwendungen

2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile has been extensively studied for its potential therapeutic applications in the treatment of migraine headaches. CGRP is a neuropeptide that has been implicated in the pathophysiology of migraine headaches, and this compound has been shown to effectively block the CGRP receptor, thereby reducing the frequency and severity of migraine attacks.

Eigenschaften

IUPAC Name

2-(3-oxo-5H-1,4-benzoxazepin-4-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c17-9-12-5-1-3-7-14(12)18-10-13-6-2-4-8-15(13)20-11-16(18)19/h1-8H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJPBSOHVIFLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.